molecular formula C10H18O B1582671 5-Decyn-1-ol CAS No. 68274-97-5

5-Decyn-1-ol

Cat. No. B1582671
CAS RN: 68274-97-5
M. Wt: 154.25 g/mol
InChI Key: RNTNGQCWAKHVKO-UHFFFAOYSA-N
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Description

5-Decyn-1-ol is used in the synthesis of multi-substituted cyclopropanes . It is involved in the manufacture of fine chemicals, having applications in the electroplating and perfumery industry .


Synthesis Analysis

5-Decyn-1-ol is used in the synthesis of multi-substituted cyclopropanes . It is involved in the manufacture of fine chemicals .


Molecular Structure Analysis

The molecular formula of 5-Decyn-1-ol is C10H18O . The average mass is 154.249 Da and the monoisotopic mass is 154.135757 Da .


Chemical Reactions Analysis

5-Decyn-1-ol is used in the synthesis of multi-substituted cyclopropanes . It is involved in the manufacture of fine chemicals .


Physical And Chemical Properties Analysis

5-Decyn-1-ol has a boiling point of 238 °C . Its density is 0.861 g/mL at 25 °C . The refractive index is n20/D 1.4610 .

Scientific Research Applications

Synthesis of 3′-Deoxyribolactones

A study by Vugts et al. (2008) detailed the synthesis of 3′-deoxyribolactones from commercially available 3-decyn-1-ol. This process involves a one-pot four-reaction hydrolysis-induced lactonization cascade, demonstrating an efficient method to access optically active 5′-chloro-3′-deoxyribolactones. This showcases 5-Decyn-1-ol's role in complex organic syntheses, particularly in the creation of specific lactones (Vugts et al., 2008).

Stereospecific Synthesis in Pheromone Component Creation

In the study of insect pheromones, Jarlais and Emken (2005) employed 1-decyne and 3-butyn-1-ol to create 3,5-tetradecadiyn-1-ol, a precursor for (Z,Z)-3,5-tetradecadien-1-ol, a component of the Attagenus elongatulus pheromone. This research highlights the role of 5-Decyn-1-ol derivatives in the field of entomology and pheromone synthesis (Jarlais & Emken, 2005).

Nucleoside and Oligonucleotide Research

Seela and Sirivolu (2007) reported on oligonucleotides incorporating 5-(octa-1,7-diynyl)-2'-deoxyuridine and other derivatives, derived from corresponding iodo derivatives using the palladium-assisted Sonogashira cross-coupling reaction. This study exemplifies the use of 5-Decyn-1-ol derivatives in modifying nucleosides and oligonucleotides, potentially impacting research in genetics and molecular biology (Seela & Sirivolu, 2007).

Analysis of Unsaturated Sterols

In lipid research, Wilson et al. (1996) conducted a study on unsaturated C27 sterols, providing complete nuclear magnetic resonance signal assignments for various sterols and their acetate derivatives. This research is indicative of the broader applications of 5-Decyn-1-ol in lipid and sterol analysis, contributing to the understanding of lipid chemistry and biochemistry (Wilson et al., 1996).

Safety And Hazards

5-Decyn-1-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

dec-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNGQCWAKHVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7071365
Record name 5-Decyn-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Decyn-1-ol

CAS RN

68274-97-5
Record name 5-Decyn-1-ol
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Record name 5-Decyn-1-ol
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Record name 5-Decyn-1-ol
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Record name 5-Decyn-1-ol
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Record name 5-decyn-1-ol
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Record name 5-DECYN-1-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PN Liu, FH Su, TB Wen, HHY Sung… - … A European Journal, 2010 - Wiley Online Library
… Consistent with the catalytic cycle, no reaction was observed when using internal alkynols, such as 5-decyn-1-ol and 3-hexyn-1-ol, as the catalytic reaction substrates. Unfortunately, we …
F Kanoufi, C Combellas, H Hazimeh… - Journal of physical …, 2006 - Wiley Online Library
… , 5-decyne, 1-decen-5yne, 5-decyn-1-ol, and, possibly, small amounts of telomeric species (… material rather than elimination, then, 5-decyn-1-ol is obtained. This overall mechanistic …
Number of citations: 16 onlinelibrary.wiley.com
J Ballesteros-Soberanas, JC Hernández-Garrido… - Journal of …, 2022 - Elsevier
… 100 mg of 5-decyn-1-ol (0.65 mmol) was dissolved in 15 mL of anhydrous CH 2 Cl 2 and … 2 under N 2 , and added dropwise to the 5-decyn-1-ol solution. The reaction was kept in stirring …
Number of citations: 24 www.sciencedirect.com
WF Bailey, TV Ovaska - Journal of the American Chemical Society, 1993 - ACS Publications
The scope and limitations of cyclization reactions involving acetylenic alkyllithiums, which were prepared at-78 C by lithium-iodine exchange between the corresponding iodide and zerz…
Number of citations: 113 pubs.acs.org
LM Scheepers, JD Allison, B Slippers, ER Rohwer… - African …, 2023 - scielo.org.za
… To a solution of 5-decyn-1-ol (1.5 g, 9.72 mmol, 1 equiv, 1 in Figure 3) in hexane (40 ml) was added Lindlar catalyst (150 mg, 10% wt) and dry pyridine (30 20% vol/wt catalyst). The …
Number of citations: 4 www.scielo.org.za
DG Peters - Organic electrochemistry, 2000 - taylorfrancis.com
… Hydroxide ion, resulting from deprotonation of water, can react with unreduced 1-halo-5-decyne to form 5-decyn-1-ol or l-decen-5-yne, but formation of these two products is blocked by …
Number of citations: 26 www.taylorfrancis.com
D Tzalis, P Knochel - Angewandte Chemie International Edition, 1999 - Wiley Online Library
… Reactions with other alkynes: Preparation of 3-ethyl-5-decyn-1ol (3o): A 25-mL Schlenk flask was charged with CsOHīH2O (205 mg, 1.23 mmol). A 1:1 mixture of THF:DMSO (10 mL) …
Number of citations: 146 onlinelibrary.wiley.com
B Gregori - 2021 - ediss.sub.uni-hamburg.de
After an introductory chapter about catalysis in general and the aim of this work, a review on 3d metal catalyzed semi hydrogenation of alkynes is presented in chapter two. The semi …
Number of citations: 3 ediss.sub.uni-hamburg.de
若村定男 - 1981 - agriknowledge.affrc.go.jp
としてウド, シソ, およびゴマを挙げている. カブラヤガは, 地表面に近い古葉, 枯葉や地表面に 1~ 2 典ずつ産卵する" ふ化した幼虫は, 1 令から 2 令までは植物体上にいて, 土壌中に潜入する個体は…
Number of citations: 5 agriknowledge.affrc.go.jp

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